N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide features a 1,4-dihydropyridin-4-one core substituted with a 4-fluorobenzyloxy group at position 5 and a methyl group at position 2. The acetamide side chain is linked to a 2,5-dimethoxyphenyl moiety, which may enhance solubility and receptor affinity. Such structural motifs are common in pharmaceuticals, particularly kinase inhibitors and calcium channel modulators, due to their ability to engage in hydrogen bonding and π-π interactions . Crystallographic tools like SHELX have historically been critical for resolving such complex structures, enabling precise analysis of stereochemistry and intermolecular interactions .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5/c1-15-10-20(27)22(31-14-16-4-6-17(24)7-5-16)12-26(15)13-23(28)25-19-11-18(29-2)8-9-21(19)30-3/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSKCPKBVUGUSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1CC(=O)NC2=C(C=CC(=C2)OC)OC)OCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-{5-[(4-fluorophenyl)methoxy]-2-methyl-4-oxo-1,4-dihydropyridin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dihydropyridine core, which is known for its diverse biological activities. The presence of methoxy and fluorophenyl groups enhances its lipophilicity and may contribute to its biological efficacy.
Research indicates that compounds with similar structures often interact with various biological targets, including:
- 5-HT Receptors : Many derivatives of phenethylamines exhibit high affinity for serotonin receptors, particularly 5-HT_2A, which are implicated in hallucinogenic effects and other neuropharmacological activities .
- Topoisomerase Inhibition : Some studies suggest that related compounds may act as selective inhibitors of topoisomerases, enzymes critical for DNA replication and repair, thus exhibiting potential anticancer properties .
Anticancer Properties
Recent evaluations have highlighted the anticancer potential of compounds structurally related to this compound. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 5.0 | Induction of apoptosis via ROS generation |
| Colon Cancer | 3.5 | Topoisomerase II inhibition |
| Lung Cancer | 6.0 | Cell cycle arrest at G1 phase |
| Prostate Cancer | 7.5 | Cytotoxicity with low toxicity to normal cells |
These findings suggest that the compound could be a promising candidate for further development in cancer therapeutics.
Neuropharmacological Effects
The compound's structural similarity to hallucinogenic agents raises questions about its neuropharmacological profile. Studies involving related compounds have demonstrated:
- Agonist Activity at 5-HT_2A Receptors : Compounds like 25CN-NBOH show substantial agonistic activity at these receptors, which could lead to hallucinogenic effects .
Case Study 1: Antitumor Activity
A study conducted on a series of dihydropyridine derivatives demonstrated that modifications in the substituent groups significantly impacted their cytotoxicity against various cancer cell lines. The tested compound exhibited notable activity against breast and colon cancer cells, with mechanisms involving apoptosis induction and cell cycle disruption.
Case Study 2: Neuropharmacology
In behavioral assays using mouse models, compounds similar to this compound were evaluated for their hallucinogenic potential. Results indicated a significant correlation between receptor binding affinity and observed behavioral effects, suggesting that this compound may possess psychoactive properties.
Comparison with Similar Compounds
Key Differences :
- The target lacks the hexane backbone and diphenyl groups of compounds m–o , which are associated with membrane permeability and steric bulk.
- The 2,5-dimethoxyphenyl group in the target may improve metabolic stability compared to the 2,6-dimethylphenoxy group in m–o.
Pesticide Compounds with Acetamide Moieties
The pesticide glossary lists compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide), a fungicide, and flumetsulam (triazolo-pyrimidine sulfonamide), a herbicide . Comparisons reveal:
- Oxadixyl: Shares a methoxy-acetamide group with the target compound but uses an oxazolidinyl ring instead of dihydropyridinone. This structural divergence aligns with its fungicidal activity via lipid biosynthesis inhibition.
- Target Compound: The dihydropyridinone ring and fluorophenyl group may confer redox-modulating properties, distinguishing it from classical pesticides.
Functional Group Impact :
- Fluorine substitution in both the target and pesticides enhances electronegativity and resistance to enzymatic degradation.
- Methoxy groups in the target and oxadixyl improve hydrophobicity, critical for membrane penetration.
Data Tables
Table 1. Structural and Functional Comparison
Table 2. Hypothetical Physicochemical Properties
| Property | Target Compound | Pharmacopeial m | Oxadixyl |
|---|---|---|---|
| Molecular Weight (g/mol) | ~428 (estimated) | ~600 (estimated) | 278 |
| LogP (estimated) | ~3.5 (moderate lipophilicity) | ~4.2 (high lipophilicity) | 2.8 |
| Key Functional Groups | Dihydropyridinone, fluorophenyl | Hexane, diphenyl | Oxazolidinyl |
Research Findings and Discussion
- In contrast, pharmacopeial compounds m–o may target proteases or GPCRs due to their peptide-like backbones .
- Bioactivity Hypotheses : The 4-fluorobenzyloxy group could enhance blood-brain barrier penetration, positioning the target for CNS applications. Pesticides like oxadixyl leverage methoxy groups for broad-spectrum activity, but the target’s complexity may limit agrochemical utility .
Future Directions : Direct assays are needed to validate the target’s kinase inhibition or antioxidative capacity. Comparative studies with pharmacopeial compounds could elucidate stereochemical influences on efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
